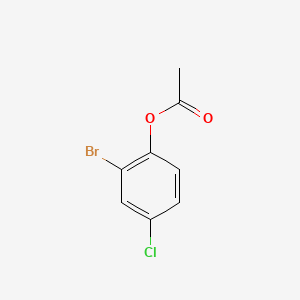

2-Bromo-4-chlorophenyl acetate

Übersicht

Beschreibung

2-Bromo-4-chlorophenyl acetate is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 4 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chlorophenyl acetate typically involves the acetylation of 2-Bromo-4-chlorophenol. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions generally include refluxing the mixture for several hours to ensure complete acetylation.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar acetylation process. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-4-chlorophenyl acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to yield 2-Bromo-4-chlorophenol and acetic acid.

Reduction: The compound can be reduced to form 2-Bromo-4-chlorophenyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent (e.g., methanol or ethanol) under reflux conditions.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed:

Nucleophilic Substitution: Substituted phenyl acetates.

Hydrolysis: 2-Bromo-4-chlorophenol and acetic acid.

Reduction: 2-Bromo-4-chlorophenyl alcohol.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-4-chlorophenyl acetate serves as an important intermediate in organic synthesis. It can be utilized in:

- Cross-Coupling Reactions : This compound is frequently employed in Suzuki-Miyaura reactions to synthesize biaryl compounds. For instance, it has been used to create derivatives like 2-bromo-4-chlorophenyl-2-bromobutanoate through Pd-catalyzed coupling reactions, yielding moderate to good results (64–81%) .

| Reaction Type | Product Derivative | Yield |

|---|---|---|

| Suzuki Coupling | 2-Bromo-4-chlorophenyl-2-bromobutanoate | 64–81% |

Pharmaceutical Applications

The compound has potential applications in drug development due to its structural features that can interact with biological targets. The presence of bromine and chlorine atoms can enhance the lipophilicity and biological activity of pharmaceutical agents derived from this compound.

Material Science

In materials science, derivatives of this compound are investigated for their electronic and non-linear optical (NLO) properties. Studies utilizing density functional theory (DFT) have shown that modifications to the phenyl ring can lead to materials with desirable optical characteristics, making them suitable for applications in photonics and optoelectronics .

Case Study 1: Synthesis of Biaryl Compounds

In a study published in Molecules, researchers synthesized various derivatives of this compound through selective arylation methods. This work highlighted the versatility of the compound in forming complex organic structures that are valuable in medicinal chemistry .

Case Study 2: Non-linear Optical Properties

Another significant study focused on the electronic properties of compounds derived from this compound. The research utilized DFT calculations to assess NLO properties, indicating potential applications in advanced optical materials .

Wirkmechanismus

The mechanism of action of 2-Bromo-4-chlorophenyl acetate depends on its chemical reactivity. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to target molecules, leading to potential therapeutic effects. The ester group can undergo hydrolysis, releasing the active phenol derivative, which can interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-4-chlorophenol: The parent phenol compound, which lacks the acetyl group.

2-Bromo-4-chlorobenzoic acid: A carboxylic acid derivative with similar substitution patterns.

2-Bromo-4-chlorotoluene: A methyl-substituted derivative with similar halogenation.

Comparison: 2-Bromo-4-chlorophenyl acetate is unique due to the presence of the acetyl group, which imparts different chemical reactivity compared to its analogs. The ester functionality allows for hydrolysis and other ester-specific reactions, making it a versatile intermediate in organic synthesis. The combination of bromine and chlorine atoms enhances its potential as a bioactive compound, distinguishing it from other similar compounds.

Biologische Aktivität

2-Bromo-4-chlorophenyl acetate is an organic compound characterized by the presence of bromine and chlorine substituents on the phenyl ring, which influences its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

- Molecular Formula : C9H8BrClO2

- Molecular Weight : 251.52 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents enhance the compound's lipophilicity, facilitating its penetration into biological membranes and interaction with cellular components.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, derivatives of halogenated phenyl acetates have demonstrated selective antibacterial activity against Neisseria meningitidis and Haemophilus influenzae .

- Antichlamydial Activity : Recent investigations into compounds derived from similar scaffolds have highlighted their effectiveness against Chlamydia trachomatis, suggesting that this compound may also possess antichlamydial properties .

- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory effects, which are common among similar halogenated phenolic compounds .

Case Studies

A study focusing on the synthesis and biological evaluation of related compounds revealed that derivatives of this compound showed promising results in inhibiting bacterial growth and modulating inflammatory responses. The study utilized various concentrations to assess the efficacy and toxicity of these compounds, demonstrating a dose-dependent response .

Table 1: Biological Activity Summary

Synthesis and Derivatives

The synthesis of this compound typically involves the acetylation of 2-bromo-4-chlorophenol. Various synthetic routes have been explored to optimize yield and purity, including palladium-catalyzed reactions that allow for regioselective modifications .

Toxicity and Safety

While exploring its biological activity, it is crucial to note the potential toxicity associated with halogenated compounds. Studies indicate that this compound may cause skin irritation and is harmful if ingested . Therefore, safety protocols must be adhered to during handling.

Eigenschaften

IUPAC Name |

(2-bromo-4-chlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-5(11)12-8-3-2-6(10)4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIVOTRCIJQFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40243575 | |

| Record name | Phenol, 2-bromo-4-chloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98434-18-5 | |

| Record name | Phenol, 2-bromo-4-chloro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098434185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-bromo-4-chloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.